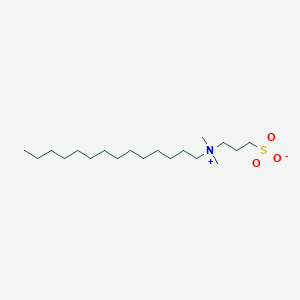

Sulfobetaine-14

Beschreibung

Eigenschaften

IUPAC Name |

3-[dimethyl(tetradecyl)azaniumyl]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H41NO3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-17-20(2,3)18-16-19-24(21,22)23/h4-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHATUINFZWUDIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H41NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074538 | |

| Record name | N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14933-09-6 | |

| Record name | Zwittergent 3-14 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14933-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zwittergent 3-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014933096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl(3-sulphonatopropyl)tetradecylammonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfobetaine 14 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U88XSY3J2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical structure and properties of Sulfobetaine-14

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfobetaine-14 (SB-14), also known as N-tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, is a zwitterionic surfactant widely utilized in biochemical and pharmaceutical research. Its unique amphipathic nature, characterized by a hydrophobic 14-carbon alkyl chain and a hydrophilic headgroup containing both a quaternary ammonium cation and a sulfonate anion, makes it an effective agent for solubilizing and stabilizing membrane proteins while preserving their native conformation and biological activity. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key applications of this compound, with a focus on its utility in drug development. Detailed experimental protocols for its synthesis, determination of critical micelle concentration, and use in protein solubilization are provided, alongside graphical representations of experimental workflows.

Chemical Structure and Physicochemical Properties

This compound is a member of the sulfobetaine family of detergents. Its zwitterionic nature, conferred by the presence of both a positive and a negative charge in the headgroup, results in a net neutral charge over a broad pH range. This property is crucial for applications where maintaining the native charge of proteins is important, such as in isoelectric focusing.

The chemical structure of this compound is as follows:

IUPAC Name: 3-[dimethyl(tetradecyl)azaniumyl]propane-1-sulfonate[1]

Synonyms: SB-14, SB3-14, Zwittergent 3-14, 3-(N,N-Dimethylmyristylammonio)propanesulfonate, Myristyl sulfobetaine[2][3][4]

CAS Number: 14933-09-6[2]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₉H₄₁NO₃S | [2][3] |

| Molecular Weight | 363.60 g/mol | [1][2][3] |

| Appearance | White powder/solid | [2][5] |

| Solubility | Water soluble | [3][5][6] |

| Critical Micelle Concentration (CMC) | 0.1 - 0.4 mM (in water at 20-25°C) | [2][5][6][7] |

| Aggregation Number | 83 | [5][6] |

| Average Micellar Weight | 30,200 g/mol | [5][6] |

| Melting Point | 246 °C |

Synthesis of this compound

The synthesis of this compound is typically achieved through the quaternization of a tertiary amine, N,N-dimethyl-1-tetradecanamine, with a cyclic sulfonate ester, 1,3-propanesultone. The reaction involves the nucleophilic attack of the nitrogen atom of the tertiary amine on the carbon atom of the sultone, leading to the opening of the sultone ring and the formation of the zwitterionic sulfobetaine.

Experimental Protocol: Synthesis of this compound

Materials:

-

N,N-dimethyl-1-tetradecanamine

-

1,3-propanesultone

-

Acetone (anhydrous)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-dimethyl-1-tetradecanamine in anhydrous acetone.

-

Slowly add an equimolar amount of 1,3-propanesultone to the stirred solution at room temperature. Caution: 1,3-propanesultone is a suspected carcinogen and should be handled with appropriate safety precautions in a fume hood.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 24 hours.

-

Allow the reaction mixture to cool to room temperature. A white precipitate of this compound will form.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

-

Dry the purified this compound under vacuum to yield a white powder.

-

The purity of the synthesized product can be assessed by techniques such as NMR spectroscopy and mass spectrometry.

Key Applications in Research and Drug Development

This compound's unique properties make it a valuable tool in various research and drug development applications.

-

Solubilization and Purification of Membrane Proteins: SB-14 is highly effective at disrupting lipid-lipid and lipid-protein interactions, thereby solubilizing integral membrane proteins from biological membranes.[3][4] Its ability to maintain the native structure and function of these proteins is critical for downstream applications such as structural studies (e.g., X-ray crystallography, cryo-EM), functional assays, and drug screening.

-

Two-Dimensional (2D) Gel Electrophoresis: In proteomics, SB-14 is used as a detergent in sample preparation for 2D gel electrophoresis to enhance the solubilization of hydrophobic and membrane proteins, leading to improved resolution and detection of protein spots. It is often used in combination with chaotropic agents like urea and thiourea.

-

Biocompatibility and Drug Delivery: Sulfobetaine-based materials exhibit excellent biocompatibility and resistance to protein adsorption and cell adhesion. This "bio-inert" property is advantageous in the development of drug delivery systems, coatings for medical implants, and contact lens solutions to prevent biofouling.

-

Protein Stabilization: Surfactants like SB-14 can help stabilize protein therapeutics in solution by preventing aggregation and adsorption to surfaces, thereby extending their shelf life and maintaining their efficacy.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant, representing the concentration at which micelles begin to form. Several methods can be employed to determine the CMC of this compound.

Method: Surface Tension Measurement

This method is based on the principle that as the surfactant concentration increases, the surface tension of the solution decreases until the CMC is reached, after which it remains relatively constant.

Materials:

-

This compound

-

Deionized water

-

Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

A series of volumetric flasks

-

Magnetic stirrer and stir bars

Procedure:

-

Prepare a stock solution of this compound in deionized water (e.g., 10 mM).

-

Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC (0.1 - 0.4 mM).

-

Measure the surface tension of each solution using a calibrated tensiometer at a constant temperature (e.g., 25°C).

-

Plot the surface tension as a function of the logarithm of the this compound concentration.

-

The CMC is determined as the concentration at which a sharp break in the curve occurs. This can be found by the intersection of the two linear portions of the plot.

Solubilization of Membrane Proteins for 2D Gel Electrophoresis

This protocol describes a general procedure for the solubilization of proteins from a cell lysate, optimized for membrane proteins using a buffer containing this compound.

Materials:

-

Cell pellet or tissue sample

-

Solubilization Buffer: 7 M Urea, 2 M Thiourea, 2% (w/v) this compound, 40 mM Tris, 65 mM DTT, and a protease inhibitor cocktail.

-

Sonicator

-

High-speed centrifuge (ultracentrifuge)

-

Microcentrifuge tubes

Procedure:

-

Resuspend the cell pellet or tissue sample in the Solubilization Buffer. The volume will depend on the amount of starting material.

-

Sonicate the sample on ice using several short bursts to aid in the disruption of membranes and solubilization of proteins.

-

Incubate the sample with gentle agitation for 1-2 hours at room temperature.

-

Centrifuge the sample at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet insoluble cellular debris.

-

Carefully collect the supernatant containing the solubilized proteins.

-

Determine the protein concentration of the supernatant using a compatible protein assay.

-

The sample is now ready for the first dimension of 2D gel electrophoresis (isoelectric focusing).

Mandatory Visualizations

Synthesis of this compound

Caption: Synthesis workflow for this compound.

Experimental Workflow for Membrane Protein Solubilization and 2D Gel Electrophoresis

Caption: Workflow for protein solubilization using SB-14 for 2D-PAGE.

References

- 1. JPH06179648A - Method for producing sulfobetaine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. N,N-Dimethyltetradecylamine | C16H35N | CID 8211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-tetradecyl-N,N-dimethyl-3-ammonio-1-*propanesul [chembk.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. info.gbiosciences.com [info.gbiosciences.com]

An In-Depth Technical Guide to the Micellar Properties of Sulfobetaine-14 (SB-14)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aggregation number and micellar weight of the zwitterionic detergent, Sulfobetaine-14 (n-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate). A detailed summary of its physicochemical properties is presented, along with established experimental protocols for their determination. This document is intended to serve as a valuable resource for researchers and professionals in drug development and life sciences who utilize SB-14 for the solubilization and stabilization of membrane proteins and other hydrophobic biomolecules.

Quantitative Micellar Properties of this compound

This compound is a widely used detergent in biochemical and molecular biology applications due to its ability to solubilize and purify membrane-bound proteins while maintaining their native conformation. A key characteristic of SB-14 in aqueous solutions is its self-assembly into micelles above a certain concentration, known as the Critical Micelle Concentration (CMC). The aggregation number and micellar weight are critical parameters that define the size and mass of these micelles.

Below is a summary of the key quantitative data for this compound micelles:

| Property | Value | Unit | Notes |

| Aggregation Number (N) | 83 | - | Represents the average number of SB-14 monomers per micelle. |

| Average Micellar Weight | 30,200 | g/mol | The total mass of an average micelle. |

| Critical Micelle Concentration (CMC) | 0.1 - 0.4 | mM | The concentration at which micelle formation begins. |

Experimental Protocols for Micellar Characterization

The determination of the aggregation number and micellar weight of surfactants like this compound can be achieved through various biophysical techniques. This section outlines the detailed methodologies for several commonly employed experimental protocols.

Determination of Aggregation Number by Steady-State Fluorescence Quenching

This method relies on the quenching of a fluorescent probe molecule that is solubilized within the micelles by a quencher molecule. The degree of quenching provides information about the micelle concentration, which can then be used to calculate the aggregation number.

Materials:

-

This compound (SB-14)

-

Pyrene (fluorescent probe)

-

Coumarin 153 (quencher)

-

Appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4)

-

Spectrofluorometer

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of SB-14 at a concentration well above its CMC (e.g., 10 mM) in the desired buffer.

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of approximately 1 mM.

-

Prepare a stock solution of Coumarin 153 in the same organic solvent at a concentration of approximately 1 mM.

-

-

Sample Preparation:

-

Prepare a series of solutions with a fixed concentration of SB-14 (above the CMC) and a constant concentration of pyrene. The final pyrene concentration should be low enough to ensure that the probability of finding more than one probe per micelle is negligible.

-

To these solutions, add varying concentrations of the quencher, Coumarin 153.

-

Prepare a blank sample containing only SB-14 and pyrene (no quencher).

-

-

Fluorescence Measurements:

-

Set the excitation wavelength of the spectrofluorometer to the absorption maximum of pyrene (typically around 335 nm).

-

Measure the fluorescence emission intensity at the emission maximum of pyrene (around 373 nm and 384 nm) for each sample.

-

-

Data Analysis:

-

The aggregation number (N) can be calculated using the following equation, which is derived from the principles of fluorescence quenching in micellar systems:

-

ln(I₀ / I) = [Quencher] / ([Detergent] - CMC) * N

-

Where:

-

I₀ is the fluorescence intensity in the absence of the quencher.

-

I is the fluorescence intensity in the presence of the quencher.

-

[Quencher] is the concentration of the quencher.

-

[Detergent] is the total concentration of SB-14.

-

CMC is the critical micelle concentration of SB-14.

-

-

-

By plotting ln(I₀ / I) versus the quencher concentration, a linear relationship should be observed. The slope of this line can be used to determine the aggregation number, N.

-

Determination of Micellar Weight by Static Light Scattering (SLS)

Static light scattering is a powerful technique for determining the absolute molar mass of macromolecules in solution. The intensity of light scattered by a particle is proportional to its molar mass and concentration.

Materials:

-

This compound (SB-14)

-

High-purity water or a suitable buffer, filtered through a 0.22 µm filter.

-

Static Light Scattering instrument coupled with a differential refractive index (dRI) detector.

Procedure:

-

Sample Preparation:

-

Prepare a series of SB-14 solutions at different concentrations above the CMC in the filtered buffer. It is crucial to ensure the solutions are free of dust and other particulates.

-

Prepare a blank sample of the filtered buffer.

-

-

Instrument Setup and Calibration:

-

Calibrate the SLS instrument according to the manufacturer's instructions, typically using a well-characterized standard like toluene.

-

-

Measurement:

-

Inject the blank buffer to establish a baseline.

-

Inject each of the SB-14 solutions and measure the scattered light intensity at multiple angles.

-

Simultaneously, measure the refractive index increment (dn/dc) of the SB-14 solutions using the dRI detector. The dn/dc value is a measure of the change in refractive index with concentration and is essential for accurate molecular weight determination.

-

-

Data Analysis:

-

The data is typically analyzed using a Zimm plot, which is a graphical method that extrapolates the scattering data to zero angle and zero concentration.

-

The weight-average molecular weight (Mw) of the micelles is determined from the intercept of the Zimm plot.

-

The relationship between the scattered light intensity and the molecular weight is described by the Debye equation.

-

Characterization of Micelles by Small-Angle X-ray Scattering (SAXS)

SAXS is a technique that provides information about the size, shape, and internal structure of nanoparticles in solution. It is particularly useful for characterizing the morphology of micelles.

Materials:

-

This compound (SB-14)

-

High-purity water or a suitable buffer.

-

SAXS instrument (typically at a synchrotron source for high flux).

Procedure:

-

Sample Preparation:

-

Prepare a solution of SB-14 at a concentration above its CMC in the desired buffer.

-

Prepare a matching buffer blank.

-

-

Data Collection:

-

Load the sample and buffer into the SAXS sample holder.

-

Expose the sample to a collimated X-ray beam and collect the scattered X-rays on a 2D detector.

-

Collect a scattering pattern for the buffer blank for subtraction.

-

-

Data Analysis:

-

Subtract the buffer scattering from the sample scattering to obtain the scattering profile of the micelles.

-

The resulting 1D scattering curve (intensity vs. scattering vector, q) can be analyzed to determine various structural parameters.

-

The radius of gyration (Rg), which is a measure of the overall size of the micelle, can be determined from the Guinier region (low q).

-

By fitting the scattering data to a core-shell model, one can obtain information about the dimensions of the hydrophobic core and the hydrophilic shell of the micelle.

-

The forward scattering intensity (I(0)) can be used to calculate the micellar weight, provided the concentration and the scattering length density of the components are known.

-

Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)

ITC is a highly sensitive technique that measures the heat changes associated with binding or conformational changes in solution. It can be used to determine the CMC and the enthalpy of micellization.

Materials:

-

This compound (SB-14)

-

High-purity water or a suitable buffer.

-

Isothermal Titration Calorimeter.

Procedure:

-

Sample Preparation:

-

Prepare a concentrated solution of SB-14 (e.g., 20-50 times the CMC) in the desired buffer. This will be the titrant in the syringe.

-

Fill the sample cell with the same buffer.

-

-

ITC Experiment:

-

Perform a series of small injections of the concentrated SB-14 solution into the buffer in the sample cell.

-

The instrument measures the heat released or absorbed during each injection.

-

-

Data Analysis:

-

Initially, as the SB-14 concentration in the cell is below the CMC, the heat change corresponds to the dilution of the monomeric detergent.

-

As the concentration approaches and exceeds the CMC, the heat change will be dominated by the enthalpy of micelle formation.

-

A plot of the heat change per injection versus the total SB-14 concentration in the cell will show a characteristic sigmoidal curve.

-

The inflection point of this curve corresponds to the CMC, and the magnitude of the change in enthalpy provides the enthalpy of micellization (ΔH_mic).

-

Experimental Workflow and Logical Relationships

The determination of the aggregation number and micellar weight of this compound involves a series of interconnected experimental and analytical steps. The following diagram illustrates a typical workflow.

An In-Depth Technical Guide to the Aqueous Solubility of Sulfobetaine-14

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of Sulfobetaine-14 (SB-14), a zwitterionic detergent widely utilized in biochemical and pharmaceutical applications. This document delves into the core physicochemical properties of SB-14, factors influencing its solubility, and detailed experimental protocols for its characterization.

Introduction to this compound

This compound, also known as N-tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, is a member of the sulfobetaine family of zwitterionic surfactants. Its molecular structure incorporates a hydrophobic 14-carbon alkyl chain and a hydrophilic headgroup containing both a positively charged quaternary ammonium ion and a negatively charged sulfonate group. This unique zwitterionic nature imparts charge neutrality over a broad pH range, making it a versatile tool for solubilizing and stabilizing membrane proteins and other hydrophobic biomolecules in their native state.[1][2][3] Its ability to break protein-protein interactions while being less harsh than ionic detergents makes it particularly valuable in the study of sensitive protein complexes, such as G-protein coupled receptors (GPCRs).[2][4]

Quantitative Solubility Data

The solubility of this compound is a critical parameter for its effective use. The following tables summarize the available quantitative data.

Table 1: Physicochemical Properties of this compound

| Parameter | Value | Conditions |

| Molecular Formula | C₁₉H₄₁NO₃S | |

| Molecular Weight | 363.6 g/mol | |

| Appearance | White solid | |

| Solubility in Water | 30% (w/v) | 20°C |

| Critical Micelle Concentration (CMC) | 0.1 - 0.4 mM | In water, 25°C |

| Aggregation Number | 83 | |

| Average Micellar Weight | 30,200 Da |

Data sourced from multiple chemical suppliers and research articles.

Table 2: Influence of Additives on the Critical Micelle Concentration (CMC) of this compound

| Additive | Concentration | Effect on CMC |

| Sodium Chloride (NaCl) | Increasing Concentration | Decreases |

Note: The effect of NaCl on the CMC of a similar sulfobetaine, 3-(N-tetradecanamidopropyl-N,N-dimethylammonio)-1-propanesulfonate, has been shown to decrease with increasing salt concentration. A similar trend is expected for this compound.[5]

Factors Influencing the Aqueous Solubility of this compound

The solubility of sulfobetaines, including SB-14, in aqueous solutions is a complex interplay of various factors.

Temperature: The Upper Critical Solution Temperature (UCST)

Many polysulfobetaines exhibit an Upper Critical Solution Temperature (UCST), a temperature below which they are insoluble and above which they become soluble.[6][7][8] This behavior is attributed to the strong electrostatic interactions between the zwitterionic headgroups at lower temperatures, leading to aggregation. As the temperature increases, these interactions are disrupted, allowing for greater interaction with water molecules and subsequent dissolution.[6][7] While this phenomenon is well-documented for polymeric sulfobetaines, specific UCST values for monomeric this compound are not extensively reported in the literature.

The Krafft Point

The Krafft point is the temperature at which the solubility of a surfactant equals its critical micelle concentration (CMC). Below the Krafft point, the surfactant exists primarily as crystalline or hydrated solid forms with limited solubility. Above this temperature, the solubility increases sharply with the formation of micelles. For practical applications, surfactants must be used above their Krafft point to function effectively as solubilizing agents.

Effect of Salts: The "Salting-In" Phenomenon

The addition of salts can significantly influence the solubility of sulfobetaines, often leading to a "salting-in" effect.[7] In contrast to the "salting-out" observed with many other solutes, the presence of electrolytes can enhance the solubility of sulfobetaines and even eliminate the UCST behavior in their polymeric counterparts.[7] This is attributed to the ions of the salt interacting with the zwitterionic headgroups, which shields the electrostatic attractions between surfactant molecules and promotes their interaction with water.[8]

pH

A key advantage of sulfobetaines is their zwitterionic nature over a wide pH range. The presence of both a strong acid (sulfonate) and a strong base (quaternary ammonium) moiety means that the overall charge of the molecule remains neutral across a broad spectrum of pH values. Consequently, the aqueous solubility of this compound is largely independent of pH.

Experimental Protocols

Accurate determination of the solubility parameters of this compound is crucial for its application. The following are detailed methodologies for key experiments.

Determination of Aqueous Solubility

Principle: This method involves preparing a saturated solution of this compound at a specific temperature and then quantifying the concentration of the dissolved surfactant, often using UV-Vis spectroscopy.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of deionized water in a sealed container.

-

Equilibrate the solution at a constant temperature for an extended period (e.g., 24-48 hours) with continuous stirring to ensure saturation.

-

-

Separation of Undissolved Solid:

-

Centrifuge the saturated solution at high speed to pellet the undissolved solid.

-

Carefully collect the supernatant, ensuring no solid particles are transferred.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Measure the absorbance of the standard solutions and the supernatant from the saturated solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance.

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of this compound in the supernatant by interpolating its absorbance on the calibration curve.

-

Determination of the Upper Critical Solution Temperature (UCST) / Cloud Point

Principle: The UCST, or cloud point for nonionic surfactants, is the temperature at which a solution of a specific concentration becomes turbid upon cooling. This can be determined by monitoring the transmittance of light through the solution as a function of temperature.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in deionized water at the desired concentration (e.g., 1% w/v).

-

Instrumentation: Use a temperature-controlled spectrophotometer or a dedicated cloud point apparatus.

-

Measurement:

-

Heat the solution until it is clear.

-

Slowly cool the solution at a controlled rate (e.g., 1°C/minute).

-

Continuously monitor the transmittance of light through the solution.

-

The UCST is the temperature at which a sharp decrease in transmittance is observed, indicating the formation of a cloudy suspension.

-

Determination of the Krafft Point

Principle: The Krafft point can be determined by measuring the abrupt change in solubility or conductivity of a surfactant solution with increasing temperature.

Methodology (Conductivity Method):

-

Sample Preparation: Prepare a dispersion of this compound in deionized water at a concentration above its expected CMC.

-

Instrumentation: Use a conductivity meter with a temperature-controlled probe.

-

Measurement:

-

Slowly heat the surfactant dispersion while continuously stirring.

-

Record the conductivity of the solution as a function of temperature.

-

Plot conductivity versus temperature.

-

The Krafft point is identified as the temperature at which a sharp increase in the slope of the conductivity curve occurs. This indicates the formation of micelles and a significant increase in the concentration of charge carriers.

-

Visualizations

Chemical Structure and Interaction with Water

Caption: Interaction of this compound with water molecules.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the aqueous solubility of this compound.

Factors Affecting this compound Solubility

Caption: Key factors influencing the aqueous solubility of this compound.

Applications in Research and Drug Development

The unique properties of this compound make it an invaluable tool for the solubilization and purification of membrane proteins, which are critical targets in drug development.[3][9] Its ability to maintain the native conformation of these proteins is essential for structural and functional studies, including X-ray crystallography and NMR. In the context of cell signaling, this compound is used in cell lysis buffers to extract membrane-associated receptor proteins, such as GPCRs, allowing for the investigation of ligand binding and downstream signaling events.[4] The mild nature of SB-14 helps to preserve the integrity of these delicate protein complexes, which is crucial for obtaining biologically relevant data.

Conclusion

This compound is a highly effective and versatile zwitterionic detergent with a solubility profile that is influenced by temperature and the presence of salts, while remaining stable across a wide pH range. Understanding these properties and employing robust experimental protocols for their characterization is essential for leveraging the full potential of this compound in research, particularly in the challenging field of membrane protein science and its application to drug discovery and development.

References

- 1. Reconciling low- and high-salt solution behavior of sulfobetaine polyzwitterions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agscientific.com [agscientific.com]

- 3. Sulfobetaine 3-14 (SB 3-14) [gbiosciences.com]

- 4. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Application of zwitterionic detergents to the solubilization of integral membrane proteins for two-dimensional gel electrophoresis and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrophobicity of Long-Chain Sulfobetaine Detergents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophobic properties of long-chain sulfobetaine detergents, a class of zwitterionic surfactants widely utilized in membrane protein research and various biochemical applications.[1][2][3] Their unique amphipathic nature, characterized by a hydrophilic sulfobetaine head group and a long hydrophobic alkyl chain, allows them to effectively solubilize membrane proteins while often preserving their native conformation.[2][3][4] This document details the relationship between their chemical structure and hydrophobic character, presents key quantitative data, and outlines the experimental protocols for assessing their hydrophobicity.

The Role of Hydrophobicity in Sulfobetaine Detergent Function

The hydrophobicity of a sulfobetaine detergent is a critical parameter that dictates its behavior in aqueous solutions and its efficacy in interacting with and solubilizing lipophilic molecules such as membrane proteins.[2][3] The primary determinant of hydrophobicity in this class of detergents is the length of the alkyl chain.[5][6][7][8][9][10] Generally, a longer alkyl chain results in greater hydrophobicity.[5][6][7][8][9][10] This increased hydrophobicity leads to a lower critical micelle concentration (CMC), which is the concentration at which detergent monomers self-assemble into micelles.[6][11][12][13] A lower CMC indicates a more efficient and stable micelle formation, a crucial aspect for the effective solubilization of membrane proteins.[14]

The hydrophobic-lipophilic balance (HLB) is a measure of the relative hydrophobicity of a detergent.[15] While specific HLB values for long-chain sulfobetaines are not always readily available, the principle remains that a longer alkyl chain shifts the balance towards a more lipophilic (hydrophobic) character.

Quantitative Data on Long-Chain Sulfobetaine Detergents

The following tables summarize key quantitative data for a selection of long-chain sulfobetaine detergents, focusing on properties directly related to their hydrophobicity. These values are influenced by experimental conditions such as temperature and the ionic strength of the solution.[12]

| Detergent Name | Alkyl Chain Length | Molecular Weight (Da) | Critical Micelle Concentration (CMC) (mM) | Reference(s) |

| 3-(N-Dodecyl-N,N-dimethylammonio)-propane-1-sulfonate (SB3-12) | C12 | 335.53 | 2 - 4 | [16] |

| 3-(N-Tetradecyl-N,N-dimethylammonio)-propane-1-sulfonate (SB3-14) | C14 | 363.6 | 0.1 - 0.4 | [16] |

| 3-(N-Hexadecyl-N,N-dimethylammonio)-propane-1-sulfonate (SB3-16) | C16 | 391.7 | 0.03 - 0.06 | [4] |

| N-Octadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (SB3-18) | C18 | 419.7 | ~0.01 |

| Detergent Name | Surface Tension at CMC (γCMC) (mN/m) | Aggregation Number (N) | Reference(s) |

| 3-(N-Dodecyl-N,N-dimethylammonio)-propane-1-sulfonate (SB3-12) | ~33 | 55 | |

| 3-(N-Tetradecyl-N,N-dimethylammonio)-propane-1-sulfonate (SB3-14) | ~35 | 70-100 | |

| 3-(N-Hexadecyl-N,N-dimethylammonio)-propane-1-sulfonate (SB3-16) | ~36 | 120-140 | |

| N-Octadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (SB3-18) | ~38 | Not widely reported |

Experimental Protocols for Assessing Hydrophobicity

The hydrophobicity of long-chain sulfobetaine detergents is experimentally determined through various techniques that measure properties influenced by their amphipathic nature.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter that reflects the hydrophobicity of a surfactant.[13] A lower CMC generally indicates greater hydrophobicity.[6]

This is a classic method for CMC determination.[13]

Methodology:

-

Prepare a stock solution of the sulfobetaine detergent in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Create a series of dilutions of the stock solution to cover a wide concentration range, both below and above the expected CMC.

-

Measure the surface tension of each dilution using a tensiometer (e.g., with a Wilhelmy plate or Du Noüy ring).[17][18]

-

Plot the surface tension as a function of the logarithm of the detergent concentration.

-

Identify the CMC as the point of inflection in the curve, where the surface tension ceases to decrease significantly with increasing concentration.[11][12]

This method utilizes a fluorescent probe that partitions differently between the aqueous environment and the hydrophobic core of the micelles.

Methodology:

-

Prepare a series of detergent solutions as described for the surface tension method.

-

Add a small, constant amount of a fluorescent probe (e.g., diphenylhexatriene (DPH) or pyrene) to each solution.

-

Measure the fluorescence intensity or anisotropy of the probe in each solution using a fluorometer.

-

Plot the fluorescence parameter against the detergent concentration.

-

Determine the CMC from the abrupt change in the slope of the plot, which corresponds to the partitioning of the probe into the newly formed micelles.

Dynamic Light Scattering (DLS)

DLS is used to determine the size (hydrodynamic radius) of the micelles formed by the detergent.[19] While not a direct measure of monomer hydrophobicity, micelle size can be an important characteristic.[20][21]

Methodology:

-

Prepare a detergent solution at a concentration significantly above the CMC.

-

Filter the solution through a fine-pore filter (e.g., 0.22 µm) to remove dust and other large particles.

-

Place the sample in a DLS instrument.

-

The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the micelles.[19]

-

The Stokes-Einstein equation is used to calculate the hydrodynamic radius of the micelles from their diffusion coefficient.[19]

Partition Coefficient (Log P) Estimation

While experimentally challenging for surfactants, the octanol-water partition coefficient (Log P) is a classic measure of hydrophobicity. Computational methods can be used to estimate this value.

Methodology (Computational):

-

Obtain the chemical structure of the sulfobetaine detergent.

-

Use computational software or online servers that employ algorithms based on fragment contributions or atomic properties to calculate the Log P value.

-

A higher Log P value indicates greater hydrophobicity.

Visualizing Key Concepts and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Relationship between sulfobetaine structure and hydrophobicity.

Caption: Workflow for CMC determination by surface tension measurement.

Conclusion

The hydrophobicity of long-chain sulfobetaine detergents, primarily governed by their alkyl chain length, is a key factor in their utility for solubilizing and studying membrane proteins.[5][7][8][9][10] A thorough understanding and experimental characterization of this property, through methods such as CMC determination and DLS, are essential for the rational selection and application of these versatile molecules in research and drug development. The data and protocols presented in this guide provide a solid foundation for scientists working with this important class of zwitterionic detergents.

References

- 1. Application of zwitterionic detergents to the solubilization of integral membrane proteins for two-dimensional gel electrophoresis and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. cusabio.com [cusabio.com]

- 4. Sulfobetaine 3-16, Zwitterionic detergent (CAS 2281-11-0) | Abcam [abcam.com]

- 5. Dynamic Surface Tension of Heterogemini Surfactants with Quaternary Ammonium Salt and Gluconamide or Sulfobetaine Headgroups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. blog.truegeometry.com [blog.truegeometry.com]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. Surface hydrophobicity: effect of alkyl chain length and network homogeneity [spiral.imperial.ac.uk]

- 10. mdpi.com [mdpi.com]

- 11. agilent.com [agilent.com]

- 12. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 13. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 14. researchgate.net [researchgate.net]

- 15. merckmillipore.com [merckmillipore.com]

- 16. researchgate.net [researchgate.net]

- 17. Structural investigation of sulfobetaines and phospholipid monolayers at the air–water interface - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02695C [pubs.rsc.org]

- 18. The structure effect on the surface and interfacial properties of zwitterionic sulfobetaine surfactants for enhanced oil recovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]

- 20. researchgate.net [researchgate.net]

- 21. muser-my.com [muser-my.com]

Understanding the zwitterionic nature of Sulfobetaine-14

An In-Depth Technical Guide to the Zwitterionic Nature of Sulfobetaine-14

Abstract

This compound (SB-14), a member of the sulfobetaine family of zwitterionic detergents, has garnered significant attention within the scientific community, particularly in the fields of biochemistry, proteomics, and drug development. Its unique molecular structure, featuring a permanently positively charged quaternary ammonium ion and a permanently negatively charged sulfonate group, confers a zwitterionic character that is stable over a broad pH range. This guide provides a comprehensive technical overview of the core principles underlying the zwitterionic nature of SB-14, its physicochemical properties, and its critical applications. We delve into detailed experimental protocols for its characterization and summarize key quantitative data in structured tables. Visualizations of its chemical structure, self-assembly, and experimental workflows are provided to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

The Core Zwitterionic Structure of this compound

This compound, systematically named N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, is an amphiphilic molecule with a distinct architecture.[1] Its structure consists of a long, hydrophobic 14-carbon alkyl chain (tetradecyl) and a hydrophilic headgroup. This headgroup is the cornerstone of its zwitterionic nature, containing both a cationic and an anionic center.[2]

-

Cationic Center : A quaternary ammonium group (-N+(CH₃)₂) provides a permanent positive charge.

-

Anionic Center : A sulfonate group (-SO₃⁻) provides a permanent negative charge.

Unlike other amphoteric surfactants, which may be cationic, anionic, or neutral depending on the pH, sulfobetaines maintain their zwitterionic state across a wide pH range, typically from pH 2 to 14.[3][4] This is because the pKa of the sulfonic acid group is very low and the quaternary ammonium group is permanently charged, independent of pH. This charge neutrality and the tightly bound hydration layer it creates are fundamental to its utility in biological systems, particularly in preventing non-specific protein adsorption.[3]

Physicochemical and Micellar Properties

The amphiphilic nature of SB-14 drives its self-assembly in aqueous solutions. Below a certain concentration, SB-14 exists as monomers. However, as the concentration increases to the Critical Micelle Concentration (CMC), the monomers aggregate to form micelles.[5] In these structures, the hydrophobic alkyl chains are sequestered in the core, away from water, while the hydrophilic zwitterionic headgroups form the outer corona, interacting with the aqueous environment. This behavior is critical for its function as a detergent.

Data Presentation: Quantitative Properties

The key physicochemical parameters of SB-14 are summarized below. These values are crucial for designing experiments involving protein solubilization, chromatography, or formulation development.

| Property | Value | Method | Reference |

| Molecular Formula | C₁₉H₄₁NO₃S | - | [1] |

| Molecular Weight | 363.60 g/mol | - | [1] |

| Critical Micelle Concentration (CMC) | 0.1 - 0.4 mM | Various | [6][7] |

| 0.27 mM | Tensiometry | [5] | |

| ~0.4 mM | DLS / ITC | [5] | |

| Aggregation Number (Nagg) | 83 | - | [6][7] |

| Average Micellar Weight | 30,200 Da | - | [6][7] |

| Hydrodynamic Diameter (Micelle Size) | ~6.5 nm | DLS | [5] |

| Surface Tension at CMC (γmin) | 34.1 mN/m | Tensiometry | [5] |

| Solubility | Water Soluble | - | [1] |

Experimental Protocols for Characterization

Synthesis of this compound

A common synthetic route involves the quaternization of a tertiary amine with a sultone.[8]

Methodology:

-

Reactants : N,N-dimethyldodecylamine and 1,3-propanesultone are used as precursors.

-

Reaction : The N,N-dimethyldodecylamine is reacted with an excess of 1,3-propanesultone. The reaction is typically carried out in a suitable organic solvent like acetone or acetonitrile.[8][9]

-

Incubation : The mixture is stirred at a controlled temperature (e.g., ambient or 60°C) for a period of 24-48 hours to ensure complete reaction.[9]

-

Purification : The resulting white solid product is precipitated, filtered, and then purified, often through recrystallization using a solvent/anti-solvent system like hot methanol/acetone.[8]

-

Characterization : The purity and structure of the final product are confirmed using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry.[8]

Determination of Critical Micelle Concentration (CMC) via Tensiometry

Surface tensiometry is a standard method to determine the CMC of surfactants. It relies on the principle that surfactant monomers reduce the surface tension of a solution until the point of micellization.

Methodology:

-

Preparation : A series of aqueous solutions of SB-14 with varying concentrations are prepared.

-

Measurement : The surface tension of each solution is measured at a constant temperature (e.g., 298.15 K) using a surface tensiometer.[5]

-

Data Plotting : The surface tension (γ) is plotted against the logarithm of the surfactant concentration.

-

CMC Determination : The resulting plot typically shows two linear regions. The surface tension decreases linearly with increasing concentration and then plateaus. The intersection point of these two lines corresponds to the CMC.[5]

Core Applications in Research and Drug Development

Solubilization of Membrane Proteins

One of the primary applications of SB-14 is the solubilization and purification of membrane-bound proteins.[2] Its zwitterionic nature makes it particularly gentle, often preserving the native conformation and biological activity of the protein.[1]

Mechanism: The hydrophobic alkyl tails of SB-14 interact with and displace the lipid molecules surrounding the transmembrane domains of the protein. The hydrophilic zwitterionic headgroups then form a detergent micelle or "shield" around these domains, rendering the protein-detergent complex soluble in aqueous buffers.[2]

Protein Stability and Antifouling Properties

The zwitterionic surface of sulfobetaines is known for its "antifouling" properties, meaning it resists the non-specific adsorption of proteins and other biomolecules.[3] This is attributed to the formation of a tightly associated hydration layer via electrostatic interactions, which acts as a physical and energetic barrier to protein adhesion.[3] This property is highly valuable in:

-

Drug Delivery : Creating "stealth" nanoparticles or polymer-drug conjugates that can evade the immune system and circulate longer in the body.[10][11]

-

Biomaterials : Coating medical implants and devices to reduce biofouling and improve biocompatibility.[12]

-

Protein Folding : While some non-detergent sulfobetaines can aid in protein refolding by preventing aggregation, studies have also shown that high concentrations of soluble poly(sulfobetaine) can be destabilizing to certain proteins, highlighting that its effect is context- and protein-dependent.[13][14][15]

Use in Chromatography and Electrophoresis

SB-14 is also employed in various separation techniques. Its ability to solubilize proteins and maintain charge neutrality makes it a useful additive in certain types of chromatography and electrophoresis for separating and analyzing biomolecules.[2]

Conclusion

The zwitterionic nature of this compound is the defining feature that drives its utility and versatility in scientific research and development. With a permanently charged headgroup that remains neutral over a vast pH range, SB-14 offers a unique combination of detergency, biocompatibility, and resistance to biofouling. Its well-characterized physicochemical properties allow for precise control in applications ranging from the gentle solubilization of membrane proteins to the development of advanced drug delivery systems. This guide provides the foundational knowledge and protocols necessary for researchers to effectively harness the properties of SB-14 in their work.

References

- 1. cephamls.com [cephamls.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Polysulfobetaine - Wikipedia [en.wikipedia.org]

- 4. Sulfobetaine 14, SB 14, cas no. 14933-09-6, purified detergent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]

- 5. chemrevlett.com [chemrevlett.com]

- 6. Sulfobetaine 3-14 (SB 3-14) Detergent | AAT Bioquest [aatbio.com]

- 7. Sulfobetaine 3-14 (SB 3-14) [gbiosciences.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Novel zwitterionic densely charged neutral sulfobetaine polymeric micelles for oral delivery of therapeutic peptides: a proof-of-concept study - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00202D [pubs.rsc.org]

- 11. A sulfobetaine zwitterionic polymer–drug conjugate for multivalent paclitaxel and gemcitabine co-delivery - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. experts.illinois.edu [experts.illinois.edu]

- 15. Soluble Zwitterionic Poly(sulfobetaine) Destabilizes Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the Sulfonate Group in Sulfobetaine-14's Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of protein biochemistry and drug development, the effective solubilization and stabilization of proteins, particularly membrane proteins, remain a critical challenge. Zwitterionic detergents have emerged as indispensable tools in this arena, and among them, Sulfobetaine-14 (SB-14) has garnered significant attention. This technical guide delves into the core of SB-14's functionality, with a specific focus on the often-underestimated yet crucial role of its sulfonate group. Through a comprehensive review of its physicochemical properties, a comparative analysis with other detergents, and detailed experimental protocols, this document aims to provide researchers with the in-depth knowledge required to leverage SB-14 effectively in their work.

The Molecular Architecture of this compound and the Significance of its Zwitterionic Head Group

This compound, also known as N-tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, is a zwitterionic detergent. Its structure is characterized by a 14-carbon hydrophobic alkyl chain and a hydrophilic head group containing both a positively charged quaternary ammonium ion and a negatively charged sulfonate group.[1] This dual-charge nature results in a net neutral charge over a broad pH range, a property that distinguishes it from ionic detergents.[1]

The long hydrocarbon chain provides the necessary hydrophobicity to interact with and disrupt lipid bilayers, enabling the solubilization of membrane-bound proteins.[2] Simultaneously, the quaternary ammonium and sulfonate groups ensure water solubility and overall charge neutrality, which is crucial for maintaining the native structure and function of many proteins.[2]

The Sulfonate Group: More Than Just a Negative Charge

While the zwitterionic nature of SB-14 is key to its function, the specific identity of the anionic group—the sulfonate (SO₃⁻)—plays a pivotal role in its superior performance in many applications compared to other zwitterionic detergents, such as those containing a carboxylate (COO⁻) group (carboxibetaines).

Superior Solubilization Efficiency in Proteomics

Comparative studies have demonstrated that sulfobetaines, including amidothis compound (ASB-14), a structurally related detergent, are often more effective than their carboxylate counterparts in solubilizing membrane proteins for two-dimensional gel electrophoresis (2D-PAGE). One study found that for the solubilization of human brain proteins, a combination of CHAPS and ASB-14 was the most efficient.[3] Another study highlighted that sulfobetaine head groups, but not carboxybetaine head groups, were a key structural feature for efficient protein solubilization in 2D-PAGE.

The superiority of the sulfonate group in this context can be attributed to several factors:

-

Stronger Acidity and Consistent Charge: The sulfonic acid group is a much stronger acid than a carboxylic acid. This means that the sulfonate group remains negatively charged over a much wider and more physiologically relevant pH range. Carboxylate groups, being weaker acids, can become protonated at lower pH values, leading to a loss of the zwitterionic character and potentially altering the detergent's interaction with proteins.

-

Reduced Propensity for Divalent Cation Interaction: Carboxylate groups are known to interact with divalent cations like Ca²⁺ and Mg²⁺, which can lead to precipitation and interfere with protein analysis. Sulfonate groups have a much lower affinity for these ions, ensuring the detergent remains soluble and functional in a wider range of buffer conditions.

-

Enhanced Hydration and Disruption of Protein-Protein Interactions: The sulfonate group is highly hydrated, contributing to a larger hydration shell around the detergent micelle. This enhanced hydration can play a role in more effectively disrupting non-specific protein-protein interactions and preventing aggregation, leading to better protein solubilization and resolution in electrophoretic techniques.[4]

Impact on Protein Stability

While zwitterionic detergents are generally considered milder than ionic detergents, their interaction with proteins can still influence stability. Some studies suggest that soluble polysulfobetaines can interact directly with proteins and, in some cases, decrease their thermal stability.[5][6] However, in the context of membrane protein solubilization, the ability of sulfobetaines to maintain a protein's native-like structure is often a significant advantage. The sulfonate group's consistent charge and hydration properties likely contribute to a more stable and less denaturing micellar environment for the solubilized protein.

Quantitative Data on this compound and Related Detergents

For effective experimental design, a clear understanding of the physicochemical properties of this compound is essential. The following tables summarize key quantitative data for SB-14 and other relevant detergents.

| Property | This compound (SB-14) | Reference(s) |

| Chemical Name | N-tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | [1] |

| Molecular Weight | 363.6 g/mol | [3] |

| Critical Micelle Concentration (CMC) | 0.1-0.4 mM | [3][7][8] |

| Aggregation Number | 83 | [3][8] |

| Average Micellar Weight | 30,200 g/mol | [3][8] |

| Solubility | Water soluble | [3][8] |

| Detergent | Class | Critical Micelle Concentration (CMC) (mM) | Noteworthy Characteristics |

| This compound (SB-14) | Zwitterionic (Sulfobetaine) | 0.1 - 0.4 | Effective for membrane protein solubilization, maintains zwitterionic character over a wide pH range.[1][3][7][8] |

| CHAPS | Zwitterionic (Bile salt derivative) | 4 - 8 | Commonly used, but can be less effective for highly hydrophobic proteins compared to amidosulfobetaines.[9] |

| Amidothis compound (ASB-14) | Zwitterionic (Amidosulfobetaine) | 1.3 - 2.5 | Superior solubilization of hydrophobic and membrane proteins.[9] |

| Carboxybetaine-14 | Zwitterionic (Carboxybetaine) | ~1.5 | Generally less effective for protein solubilization in 2D-PAGE compared to sulfobetaines. |

| Sodium Dodecyl Sulfate (SDS) | Anionic | 7 - 10 | Strong, denaturing detergent. |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol for Membrane Protein Solubilization for 2D Gel Electrophoresis

This protocol is adapted for the efficient extraction of membrane proteins for subsequent analysis by 2D-PAGE.

Materials:

-

Cell or tissue sample

-

Lysis Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS, 2% (w/v) Amidothis compound (ASB-14), 40 mM Tris, 65 mM DTT, and protease inhibitors.[3]

-

Sonciator

-

Ultracentrifuge

Procedure:

-

Sample Preparation: Homogenize the cell or tissue sample in the Lysis Buffer.

-

Solubilization: Incubate the mixture on a rotator for 1 hour at room temperature to facilitate protein solubilization.

-

Sonication: Sonicate the lysate on ice to shear DNA and further aid in solubilization.

-

Clarification: Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet insoluble material.

-

Supernatant Collection: Carefully collect the supernatant containing the solubilized membrane proteins.

-

Protein Quantification: Determine the protein concentration of the solubilized fraction using a compatible protein assay (e.g., a detergent-compatible Bradford assay).

-

Sample Loading: The solubilized protein sample is now ready for isoelectric focusing (IEF), the first dimension of 2D-PAGE.

Protocol for G-Protein Coupled Receptor (GPCR) Solubilization and Purification

This protocol outlines a general procedure for the solubilization and affinity purification of a His-tagged GPCR, where amidosulfobetaines like ASB-14 have shown to be effective.[10]

Materials:

-

Cell membranes expressing the His-tagged GPCR of interest

-

Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% (w/v) ASB-14, 10% glycerol, and protease inhibitors.

-

Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% (w/v) ASB-14, 20 mM Imidazole, 10% glycerol.

-

Elution Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% (w/v) ASB-14, 250 mM Imidazole, 10% glycerol.

-

Ni-NTA affinity resin

-

Dounce homogenizer

Procedure:

-

Membrane Resuspension: Resuspend the cell membranes in Solubilization Buffer.

-

Homogenization: Homogenize the suspension using a Dounce homogenizer.

-

Solubilization: Incubate the mixture on a rotator for 2 hours at 4°C.

-

Clarification: Centrifuge at 100,000 x g for 1 hour at 4°C.

-

Binding to Resin: Add the supernatant to a pre-equilibrated Ni-NTA resin and incubate for 2 hours at 4°C with gentle rotation.

-

Washing: Wash the resin with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the purified GPCR with Elution Buffer.

-

Analysis: Analyze the eluted fractions by SDS-PAGE and Western blotting to confirm the presence and purity of the GPCR.

Protocol for Isolation of Detergent-Resistant Membranes (Lipid Rafts) from Neuronal Cells

This protocol describes a method for the isolation of lipid rafts from neuronal cells using a zwitterionic detergent. While various detergents can be used, this protocol provides a framework that can be adapted for SB-14.[11]

Materials:

-

Cultured neuronal cells

-

Lysis Buffer: 25 mM MES, 150 mM NaCl, pH 6.5, containing 1% (w/v) of the chosen zwitterionic detergent (e.g., CHAPS, or can be adapted for SB-14), and protease inhibitors.

-

Sucrose solutions (40%, 30%, and 5% in MES-buffered saline)

-

Dounce homogenizer

-

Ultracentrifuge with a swinging-bucket rotor

Procedure:

-

Cell Lysis: Lyse the cells in ice-cold Lysis Buffer.

-

Homogenization: Homogenize the lysate with a Dounce homogenizer (10-15 strokes).

-

Sucrose Gradient Preparation: Create a discontinuous sucrose gradient by carefully layering 40%, 30%, and 5% sucrose solutions in an ultracentrifuge tube.

-

Sample Loading: Layer the cell lysate on top of the sucrose gradient.

-

Ultracentrifugation: Centrifuge at 200,000 x g for 18-20 hours at 4°C.

-

Fraction Collection: Carefully collect fractions from the top of the gradient. Detergent-resistant membranes (lipid rafts) are typically found at the interface of the 5% and 30% sucrose layers.

-

Analysis: Analyze the collected fractions for the presence of lipid raft marker proteins (e.g., flotillin, caveolin) by Western blotting.

Protocol for Assessing Protein Stability using Differential Scanning Calorimetry (DSC)

This protocol outlines the general steps for using DSC to determine the thermal stability of a protein in the presence of this compound.[6][12]

Materials:

-

Purified protein of interest

-

Buffer solution (e.g., PBS or a specific buffer suitable for the protein)

-

This compound solution of known concentration

-

Differential Scanning Calorimeter

Procedure:

-

Sample Preparation: Prepare a series of protein samples in the buffer containing different concentrations of this compound. Ensure a matching buffer-detergent solution is prepared for use as a reference.

-

Instrument Setup: Set up the DSC instrument according to the manufacturer's instructions. This includes cleaning the cells and performing a buffer-buffer baseline scan.

-

Sample Loading: Load the protein-detergent sample into the sample cell and the corresponding buffer-detergent reference solution into the reference cell.

-

Thermal Scan: Perform a thermal scan over a defined temperature range (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/min).

-

Data Analysis: Analyze the resulting thermogram to determine the melting temperature (Tm), which is the peak of the denaturation curve. A shift in Tm in the presence of SB-14 indicates an effect on the protein's thermal stability.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. biochem.wustl.edu [biochem.wustl.edu]

- 2. mdpi.com [mdpi.com]

- 3. Sulfobetaine 3-14 (SB 3-14) Detergent | AAT Bioquest [aatbio.com]

- 4. researchgate.net [researchgate.net]

- 5. Soluble Zwitterionic Poly(sulfobetaine) Destabilizes Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential Scanning Calorimetry - A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Application of zwitterionic detergents to the solubilization of integral membrane proteins for two-dimensional gel electrophoresis and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isolation of detergent resistant microdomains from cultured neurons: detergent dependent alterations in protein composition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Membrane Protein Extraction Using Sulfobetaine-14

For Researchers, Scientists, and Drug Development Professionals

Introduction

The extraction of membrane proteins from their native lipid bilayer environment is a critical and often challenging step in their characterization. The choice of detergent is paramount to successfully solubilize these proteins while preserving their structural integrity and biological function. Sulfobetaine-14 (SB-14), also known as Zwittergent 3-14, is a zwitterionic detergent that has proven to be highly effective for the solubilization of membrane proteins, particularly for downstream applications such as 2D electrophoresis and mass spectrometry.[1] Its zwitterionic nature, combining a positively charged quaternary ammonium ion and a negatively charged sulfonate group, allows it to efficiently break protein-protein interactions without significantly altering the native charge of the protein. This application note provides a detailed protocol for the extraction of membrane proteins using this compound, along with comparative data and visualizations to guide researchers in their experimental design.

Data Presentation: Comparison of Common Detergents

The selection of an appropriate detergent is crucial for maximizing the yield and preserving the functionality of the target membrane protein. The following table summarizes the physicochemical properties of this compound and other commonly used detergents for membrane protein extraction. Zwitterionic detergents like SB-14 are often effective for a broad range of membrane proteins.[2]

| Detergent | Chemical Name | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) | Detergent Class | Key Features |

| This compound (SB-14) | 3-(N,N-Dimethyltetradecylammonio)propanesulfonate | 363.6 | 0.1-0.4 mM | Zwitterionic (Sulfobetaine) | Strong solubilizing power, particularly for hydrophobic proteins; compatible with 2D electrophoresis. |

| CHAPS | 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate | ~614.88 | 6 - 10 mM | Zwitterionic (Sulfobetaine) | Mild, non-denaturing; preserves protein structure and function well.[2] |

| Triton X-100 | Polyethylene glycol p-(1,1,3,3-tetramethylbutyl)-phenyl ether | ~625 (average) | 0.2-0.9 mM | Non-ionic | Widely used, effective for solubilizing a broad range of proteins. |

| DDM | n-Dodecyl-β-D-maltoside | 510.6 | ~0.15 mM | Non-ionic | Gentle detergent, often used for stabilizing sensitive membrane proteins. |

| SDS | Sodium dodecyl sulfate | 288.38 | 7-10 mM | Anionic | Strong, denaturing detergent; highly effective for solubilization but often compromises protein function. |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the extraction of membrane proteins from cultured cells using this compound. It is important to note that optimization of detergent concentration, buffer composition, and incubation times may be necessary for specific cell types and target proteins.

A. General Workflow for Membrane Protein Extraction

The overall process for isolating membrane proteins involves cell lysis, fractionation to isolate the membrane components, and subsequent solubilization of the proteins of interest.

B. Detailed Protocol

1. Materials and Reagents

-

Cell Pellet: From cultured cells expressing the target membrane protein.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Hypotonic Lysis Buffer: 10 mM Tris-HCl (pH 7.5), 10 mM NaCl, 1.5 mM MgCl2, Protease Inhibitor Cocktail.

-

Solubilization Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% (v/v) Glycerol, 1-2% (w/v) this compound, Protease Inhibitor Cocktail. Note: The optimal concentration of SB-14 may need to be determined empirically, typically ranging from 1-2%.[1]

-

Equipment: Homogenizer (e.g., Dounce homogenizer), sonicator, refrigerated centrifuges (low-speed and high-speed/ultracentrifuge).

2. Procedure

a. Cell Preparation and Lysis

-

Harvest cultured cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Wash the cell pellet once with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in ice-cold Hypotonic Lysis Buffer. A common starting point is 10 times the pellet volume.

-

Incubate on ice for 15-20 minutes to allow cells to swell.

-

Homogenize the cell suspension on ice using a Dounce homogenizer or by sonication. The goal is to lyse the cells without excessively disrupting the organelles.

b. Membrane Fractionation

-

Centrifuge the cell lysate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.

-

Carefully transfer the supernatant to a fresh tube and centrifuge at a high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the cell membranes.

-

Discard the supernatant, which contains the cytosolic proteins. The resulting pellet is the crude membrane fraction.

c. Solubilization of Membrane Proteins

-

Resuspend the crude membrane pellet in ice-cold Solubilization Buffer containing this compound.

-

Incubate the suspension on a rotator or with gentle agitation for 1-2 hours at 4°C to allow for the solubilization of membrane proteins.[1]

-

(Optional) Sonicate the sample on ice with several short bursts to further aid in solubilization.[1]

d. Isolation of Solubilized Proteins

-

Centrifuge the solubilized membrane fraction at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet any insoluble material.[1]

-

Carefully collect the supernatant, which now contains the solubilized membrane proteins.

-

The solubilized membrane proteins are now ready for downstream applications such as quantification, SDS-PAGE, Western blotting, or further purification.

Application Example: G-Protein Coupled Receptor (GPCR) Signaling Pathway

Membrane proteins, such as G-protein coupled receptors (GPCRs), are the targets of a large percentage of modern drugs. Their successful extraction in a functional state is crucial for drug screening and structural biology studies. Zwitterionic detergents like this compound are often employed for the solubilization of GPCRs. The following diagram illustrates a simplified GPCR signaling pathway.

References

Application Notes and Protocols for Enhanced Proteomic Analysis Using Sulfobetaine-14 in 2D Gel Electrophoresis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Two-dimensional gel electrophoresis (2D-PAGE) remains a cornerstone technique in proteomics for the separation of complex protein mixtures.[1] A critical factor for successful 2D-PAGE is the effective solubilization of proteins, particularly challenging for hydrophobic and membrane-associated proteins.[2] Incomplete solubilization can result in protein loss, streaking, and a reduced number of resolved protein spots, thereby compromising the depth and accuracy of proteomic analysis.[3]

Zwitterionic detergents are essential components of 2D-PAGE sample buffers, and while CHAPS has been widely used, its efficacy with highly hydrophobic proteins is limited.[3][4] Sulfobetaine-14 (SB-14), also known as Amidothis compound (ASB-14), has emerged as a powerful alternative and supplement to CHAPS. Its unique chemical structure provides superior solubilizing capabilities, especially for integral membrane proteins, leading to improved resolution and a greater number of identified proteins.[2][4][5] These membrane proteins are crucial in various cellular processes, including signal transduction, making their effective analysis vital for drug development and disease research.[6][7]

These application notes provide a comprehensive guide to the use of this compound in 2D gel electrophoresis for enhanced proteomic analysis, including detailed protocols, quantitative data, and visual representations of relevant workflows and signaling pathways.

Data Presentation: Enhanced Protein Solubilization with this compound

The inclusion of this compound in the lysis and rehydration buffer has been shown to significantly increase the number of resolved protein spots in 2D gels, particularly for complex samples such as tissue extracts. The following tables summarize quantitative data from a comparative study on the solubilization of human brain proteins.

Table 1: Comparison of Detergents for Protein Solubilization of Human Brain Frontal Cortex Proteins (pH 3-10)

| Detergent Composition | Average Number of Detected Protein Spots | Significance (p-value) |

| 4% CHAPS | 985 | - |

| 4% CHAPS + 2% ASB-14 | 1192 | < 0.01 |

| 4% CHAPS + 2% ASB-16 | 1087 | < 0.01 (vs CHAPS + ASB-14) |

Data adapted from a study on human brain proteins. The combination of CHAPS and ASB-14 yielded the highest number of detectable spots, indicating superior protein solubilization.[5]

Table 2: Comparison of Detergents for Protein Solubilization of Human Brain Frontal Cortex Proteins (pH 6.5-10)

| Detergent Composition | Average Number of Detected Protein Spots | Significance (p-value) |

| 4% CHAPS | 372 | - |

| 4% CHAPS + 2% ASB-14 | 457 | < 0.001 |

Focusing on a narrower, more basic pH range further highlights the enhanced solubilization of proteins when combining CHAPS with ASB-14.[5]

Experimental Protocols

This section provides a detailed protocol for performing 2D gel electrophoresis using a this compound-containing buffer for enhanced protein solubilization.

Protocol 1: Sample Preparation and Solubilization using this compound

Materials:

-

Lysis/Rehydration Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS, 2% (w/v) this compound (ASB-14), 40 mM Tris, 65 mM DTT, Protease Inhibitor Cocktail.

-

Protein sample (e.g., cell pellet, tissue homogenate)

-

Microcentrifuge

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Prepare the Lysis/Rehydration Buffer:

-